molecular formula C15H15N3O2 B2630846 1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide CAS No. 2379994-46-2

1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2630846
CAS No.: 2379994-46-2
M. Wt: 269.304
InChI Key: IZENKPZSVLKDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide is a synthetic organic compound belonging to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1,8-naphthyridine-3-carboxylic acid, which is then subjected to various functional group modifications to introduce the ethyl, methyl, oxo, and prop-2-ynyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to achieve the desired product .

Industrial production methods may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This approach not only reduces reaction times but also minimizes the environmental impact by using less energy and fewer reagents .

Chemical Reactions Analysis

1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include organic solvents (e.g., methanol, tetrahydrofuran), acids (e.g., methanesulfonic acid), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer effects. It may also interfere with DNA replication and repair processes, contributing to its cytotoxicity .

Comparison with Similar Compounds

1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-4-8-16-15(20)12-9-18(5-2)14-11(13(12)19)7-6-10(3)17-14/h1,6-7,9H,5,8H2,2-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZENKPZSVLKDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.